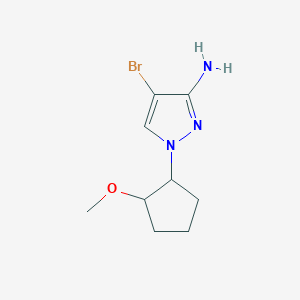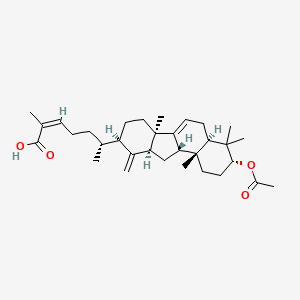
KadcoccinoneB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadcoccinoneB is a triterpenoid compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for the treatment of various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound, along with other triterpenoids, exhibits significant pharmacological activities including anti-tumor, anti-HIV, and antioxidant effects .
Métodos De Preparación
The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.
Análisis De Reacciones Químicas
KadcoccinoneB undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halogens or alkylating agents.
The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
KadcoccinoneB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: this compound is studied for its biological activities, including its anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-HIV agent.
Industry: This compound is being investigated for its potential use in the development of new pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-HIV Activity: It inhibits the replication of HIV by targeting viral enzymes and preventing the integration of viral DNA into the host genome.
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
KadcoccinoneB is unique compared to other triterpenoids due to its specific structural features and pharmacological activities. Similar compounds include:
Kadsulignan M: Exhibits significant anti-HIV activity.
Cycloartane-type Triterpenoids: Known for their anti-tumor and antioxidant effects.
Lanostane-type Triterpenoids: Also possess anti-tumor and cholesterol synthesis inhibition properties
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Propiedades
Fórmula molecular |
C32H48O4 |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
Clave InChI |
VMPAJIAPVHKHTG-IRYHJLOVSA-N |
SMILES isomérico |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


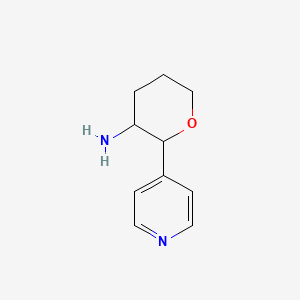

![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
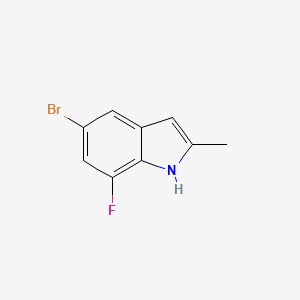
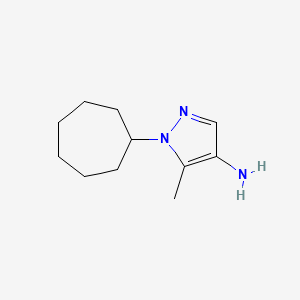
amine](/img/structure/B13071763.png)
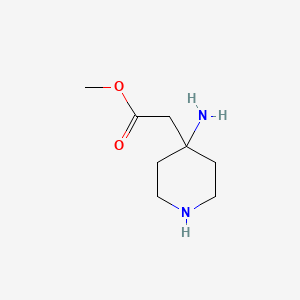
![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
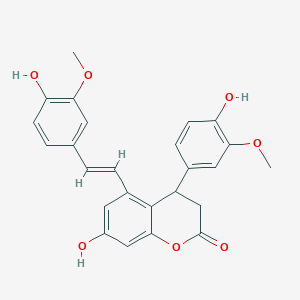
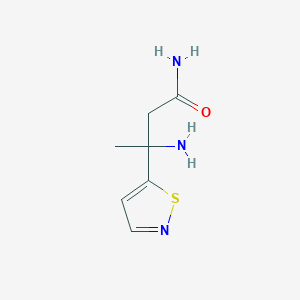
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
